Onitisin 2'-O-glucoside
CAS No.: 62043-53-2
Cat. No.: VC0208842
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62043-53-2 |
---|---|
Molecular Formula | C21H30O9 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
Standard InChI | InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1 |
SMILES | CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Appearance | Powder |
Introduction
Chemical Identity and Structure
Basic Identification
Onitisin 2'-O-glucoside is identified by the CAS Registry Number 62043-53-2, serving as its unique identifier in chemical databases and research literature . This compound falls into the category of glycosides, specifically O-glucosides, indicating the presence of a glucose moiety attached through an oxygen linkage to the parent compound.
Structural Representation
The compound consists of a complex organic structure featuring a glucoside moiety. According to PubChem structural data, the IUPAC name of the compound (assuming the C21H30O8 formula) is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one . This complex nomenclature indicates a specific stereochemical arrangement essential for its biological interactions.
The compound features:
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An inden-1-one core structure
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Multiple methyl substituents
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A 2-hydroxyethyl linker to the glucoside unit
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A glucose moiety with specific stereochemistry
Physical and Chemical Properties
Physical Characteristics
Onitisin 2'-O-glucoside appears as a solid powder at room temperature . This physical state is advantageous for storage stability and facilitates accurate measurement in research applications.
Chemical Properties
The compound demonstrates the following computed properties based on its structure:
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Hydrogen Bond Donor Count: 5, suggesting significant hydrogen bonding capability
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Hydrogen Bond Acceptor Count: 8, further enhancing its potential for molecular interactions
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Rotatable Bond Count: 5, providing conformational flexibility
These properties collectively influence the compound's solubility, binding characteristics, and potential biological activity.
Quantity | Price Range (€) | Supplier Reference |
---|---|---|
1mg | 456.00 | |
5mg | 780.00 - 1,541.00 | |
10mg | 2,401.00 | |
1mL*10mM (DMSO) | 788.00 |
These pricing structures reflect the compound's specialized nature and the technical challenges associated with its production and purification.
Analytical Characterization
Identification Methods
Standard analytical techniques for confirming the identity and purity of Onitisin 2'-O-glucoside include:
These methods provide complementary information about structural integrity and purity.
Quality Control Metrics
According to certificate of analysis data, quality control standards for this compound typically include:
These quality control measures ensure research reliability when using this compound.
Research Applications
Structural Comparison
The structural features of Onitisin 2'-O-glucoside suggest potential relationship to other natural glycosides. PubChem indicates there are three compounds with the same connectivity but different stereochemistry or arrangements , suggesting a family of related compounds that might share similar biological properties.
Formula Discrepancy Analysis
Observed Discrepancy
As noted previously, a significant discrepancy exists regarding the molecular formula of Onitisin 2'-O-glucoside:
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